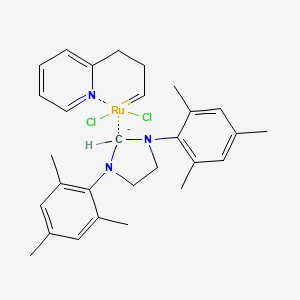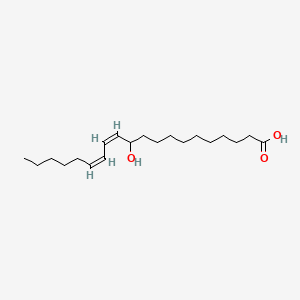
Trilithium antimony
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Trilithium antimony can be synthesized through various methods, including solid-state reactions and melt-quenching techniques. One common method involves the direct reaction of lithium and antimony at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
3Li+Sb→Li3Sb
Industrial Production Methods
Industrial production of this compound often involves the carbothermal reduction of antimony oxide in a microwave field. This method utilizes antimony trioxide (Sb₂O₃) as the raw material and anthracite as the reducing agent. The process parameters, such as reduction temperature, time, and reducing agent ratio, are optimized to achieve high yield and purity .
化学反应分析
Types of Reactions
Trilithium antimony undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and antimony trioxide.
Reduction: Can be reduced back to lithium and antimony under specific conditions.
Substitution: Reacts with halogens to form lithium halides and antimony halides.
Common Reagents and Conditions
Oxidation: Typically requires high temperatures and an oxygen-rich environment.
Reduction: Often involves the use of reducing agents such as hydrogen or carbon.
Substitution: Halogenation reactions are carried out using halogen gases like chlorine or bromine.
Major Products
Oxidation: Lithium oxide (Li₂O) and antimony trioxide (Sb₂O₃).
Reduction: Elemental lithium and antimony.
Substitution: Lithium halides (LiX) and antimony halides (SbX₃).
科学研究应用
Trilithium antimony has several scientific research applications, particularly in the field of energy storage. It is used as an anode material in lithium-ion and sodium-ion batteries due to its high theoretical capacity and suitable operating voltage. The compound’s unique structure allows for efficient charge and discharge cycles, making it a valuable component in high-performance batteries .
作用机制
The mechanism by which trilithium antimony exerts its effects in batteries involves the intercalation and deintercalation of lithium or sodium ions. During the charging process, lithium or sodium ions are inserted into the this compound structure, forming Li₃Sb or Na₃Sb. During discharge, these ions are released back into the electrolyte, providing electrical energy. The puckered layer structure of antimony facilitates this process, ensuring high conductivity and reactivity .
相似化合物的比较
Similar Compounds
- Lithium antimony (Li₃Sb)
- Sodium antimony (Na₃Sb)
- Antimony trisulfide (Sb₂S₃)
Uniqueness
Compared to similar compounds, trilithium antimony offers a higher theoretical capacity and safer reaction potential. Its simpler reaction process and smaller volume changes during charge and discharge cycles make it more efficient and stable for use in batteries. Additionally, this compound’s unique puckered layer structure enhances its conductivity and reactivity, setting it apart from other antimony-based compounds .
属性
分子式 |
Li3Sb |
|---|---|
分子量 |
142.7 g/mol |
InChI |
InChI=1S/3Li.Sb |
InChI 键 |
WRXHTMBUKJWRBP-UHFFFAOYSA-N |
规范 SMILES |
[Li].[Li].[Li].[Sb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)



![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)

